![molecular formula C17H19N5S2 B11080218 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-](/img/structure/B11080218.png)

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

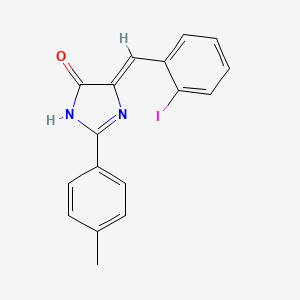

3H-Thiazolo[4,5-d]pyrimidin-2-thion, 5-Methyl-7-(4-Methylpiperazin-1-yl)-3-phenyl- ist eine heterocyclische Verbindung, die in den Bereichen der pharmazeutischen Chemie und Pharmakologie großes Interesse geweckt hat. Diese Verbindung gehört zur Familie der Thiazolopyrimidine, die für ihre vielfältigen pharmakologischen Aktivitäten bekannt ist, darunter antimikrobielle, antivirale und Antitumor-Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3H-Thiazolo[4,5-d]pyrimidin-2-thion, 5-Methyl-7-(4-Methylpiperazin-1-yl)-3-phenyl- umfasst typischerweise die Reaktion von 4-Amino-5-brom-2-chlor-6-methylpyrimidin mit Schwefelkohlenstoff in Gegenwart von Kaliumhydroxid (KOH) in Dimethylformamid (DMF). Diese Reaktion liefert 5-Chlor-7-methylthiazolo[4,5-d]pyrimidin-2(3H)-thion, das dann am Schwefelatom mit verschiedenen Alkylhalogeniden in Gegenwart von Triethylamin in Acetonitril alkyliert wird .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht ausführlich dokumentiert sind, umfasst der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dies beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reagenzkonzentrationen, um höhere Ausbeuten und Reinheiten zu erzielen, die für industrielle Anwendungen geeignet sind .

Vorbereitungsmethoden

The synthesis of 5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of 4-amino-5H-thiazol-2-one with benzylideneacetone under conventional thermal heating conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and ethanol (EtOH), with the reaction mixture being heated to temperatures exceeding 240°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3H-Thiazolo[4,5-d]pyrimidin-2-thion, 5-Methyl-7-(4-Methylpiperazin-1-yl)-3-phenyl- durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom in der Verbindung kann durch verschiedene Nukleophile ersetzt werden, wie z. B. Morpholin.

Alkylierungsreaktionen: Das Schwefelatom in der Thiongruppe kann mit Alkylhalogeniden alkyliert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Morpholin und Lösungsmittel wie Acetonitril.

Alkylierungsreaktionen: Verwenden Sie Alkylhalogenide und Basen wie Triethylamin in Lösungsmitteln wie Acetonitril.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Alkylthioderivate und substituierte Thiazolopyrimidine .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Medizin: Wird auf seine Antitumor-Eigenschaften und seinen möglichen Einsatz in der Krebstherapie untersucht.

Wirkmechanismus

Der Wirkmechanismus von 3H-Thiazolo[4,5-d]pyrimidin-2-thion, 5-Methyl-7-(4-Methylpiperazin-1-yl)-3-phenyl- umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Beispielsweise wurde gezeigt, dass es Acetyl-CoA-Carboxylase 2 und VEGF-Rezeptoren I und II hemmt, die an der Fettsäurebiosynthese bzw. Angiogenese beteiligt sind . Außerdem zeigt es antagonistische Aktivität gegenüber humanen Adenosin-A3-Rezeptoren und dem Vanilloid-Rezeptor I TRPVI .

Wirkmechanismus

The mechanism of action of 5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription . This leads to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolo[4,5-d]pyrimidin-Derivate: Diese Verbindungen haben eine ähnliche Grundstruktur und zeigen vergleichbare pharmakologische Aktivitäten.

Thiazolo[4,5-b]pyridine: Eine weitere Klasse von heterocyclischen Verbindungen mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit

3H-Thiazolo[4,5-d]pyrimidin-2-thion, 5-Methyl-7-(4-Methylpiperazin-1-yl)-3-phenyl- zeichnet sich durch sein spezifisches Substitutionsschema aus, das einzigartige chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, mit mehreren molekularen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen .

Eigenschaften

Molekularformel |

C17H19N5S2 |

|---|---|

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |

InChI |

InChI=1S/C17H19N5S2/c1-12-18-15(21-10-8-20(2)9-11-21)14-16(19-12)22(17(23)24-14)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |

InChI-Schlüssel |

ODLZWSSKUKNIMI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate](/img/structure/B11080160.png)

![N-(4-methoxyphenyl)-N-{1-[(4-methoxyphenyl)carbamoyl]cyclohexyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11080175.png)

![Methyl 11-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}undecanoate](/img/structure/B11080179.png)

![11-(4-methoxyphenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-9,15-dione](/img/structure/B11080189.png)

![9-bromo-1-ethyl-3-(4-methoxyphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11080193.png)

![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080200.png)

![N-[5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11080206.png)

![(4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11080225.png)